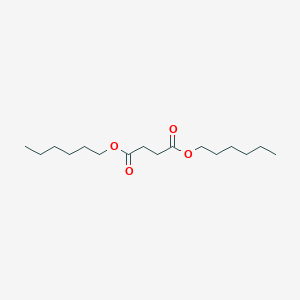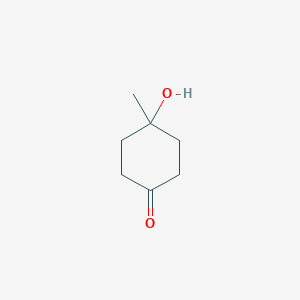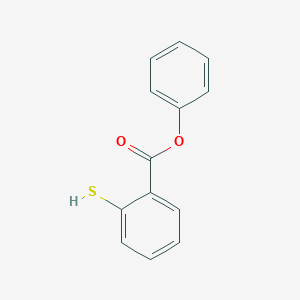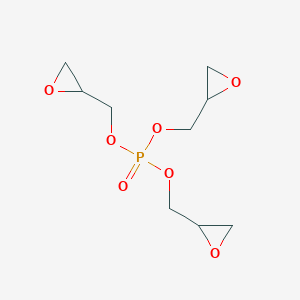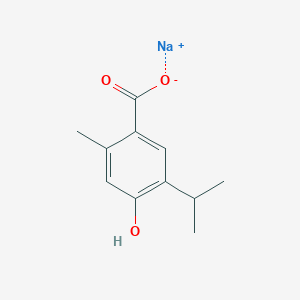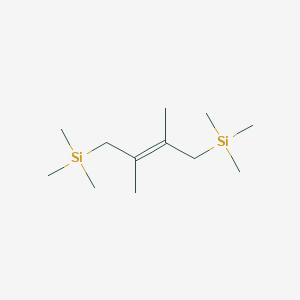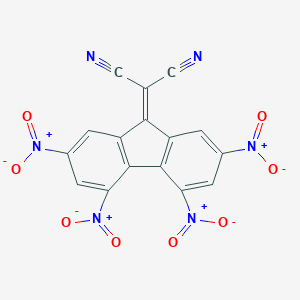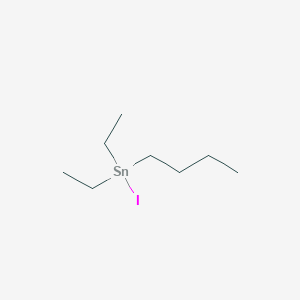
Stannane, butyldiethyliodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, butyldiethyliodo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a type of organotin compound that contains a tin atom bonded to a carbon atom. Butyldiethyliodo- refers to the presence of two different alkyl groups, butyl and ethyl, as well as an iodine atom in the molecule. In
Mecanismo De Acción
The mechanism of action of stannane, butyldiethyliodo- is not fully understood, but it is believed to involve the transfer of the iodine atom to a nucleophile, such as an organic molecule. This transfer results in the formation of a carbon-iodine bond, which can then be used in various reactions.
Efectos Bioquímicos Y Fisiológicos
Stannane, butyldiethyliodo- has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, as with any chemical compound, caution should be exercised when handling this substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of stannane, butyldiethyliodo- is its versatility as a reagent in various reactions. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture.
Direcciones Futuras
There are many potential future directions for research involving stannane, butyldiethyliodo-. One area of interest is the development of new synthetic methods using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this substance. Finally, stannane, butyldiethyliodo- could potentially be used in the development of new drugs or other therapeutic agents.
Métodos De Síntesis
The synthesis of stannane, butyldiethyliodo- involves the reaction of butyltin chloride with diethyl iodide in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
Stannane, butyldiethyliodo- has been used in a variety of scientific research applications, particularly in the field of organic synthesis. This compound can be used as a reagent in various reactions, such as the Stille coupling reaction, which involves the formation of carbon-carbon bonds. Additionally, stannane, butyldiethyliodo- has been used in the synthesis of various natural products, such as alkaloids and terpenes.
Propiedades
Número CAS |
17563-48-3 |
|---|---|
Nombre del producto |
Stannane, butyldiethyliodo- |
Fórmula molecular |
C8H19ISn |
Peso molecular |
360.85 g/mol |
Nombre IUPAC |
butyl-diethyl-iodostannane |
InChI |
InChI=1S/C4H9.2C2H5.HI.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
OLWNHKCECDKZQZ-UHFFFAOYSA-M |
SMILES |
CCCC[Sn](CC)(CC)I |
SMILES canónico |
CCCC[Sn](CC)(CC)I |
Otros números CAS |
17563-48-3 |
Sinónimos |
Butyldiethyliodostannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



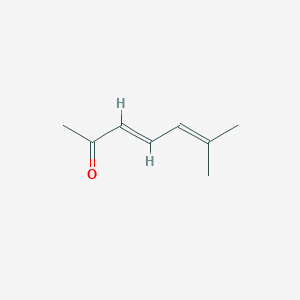
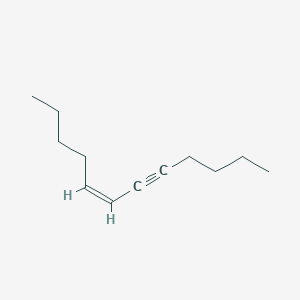

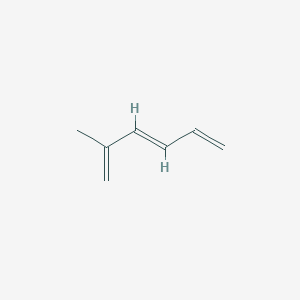
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
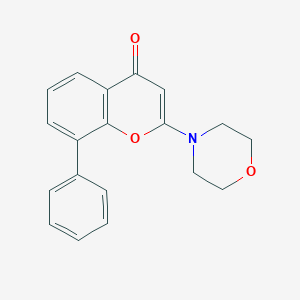
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
